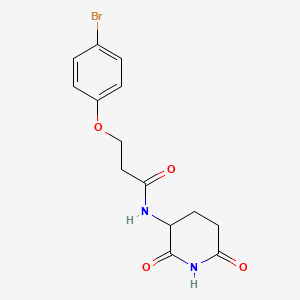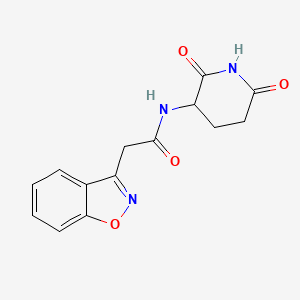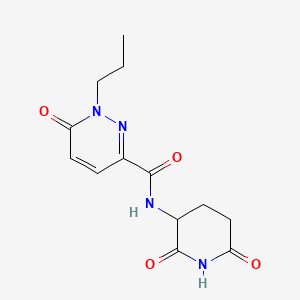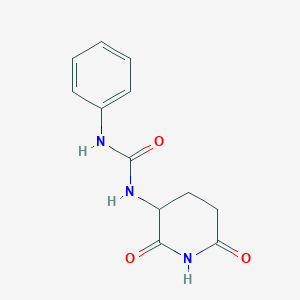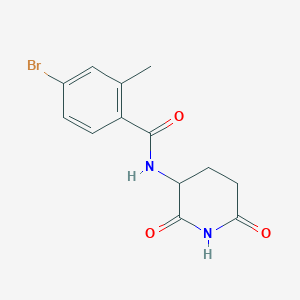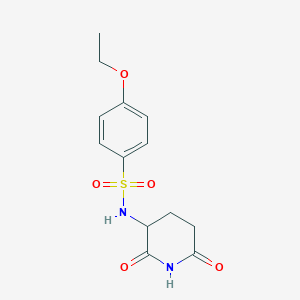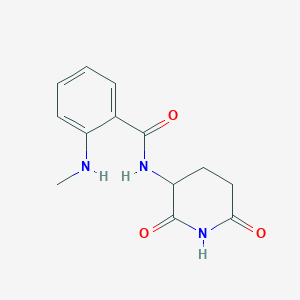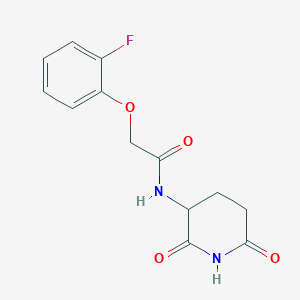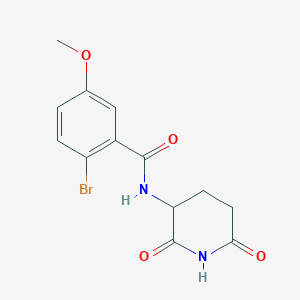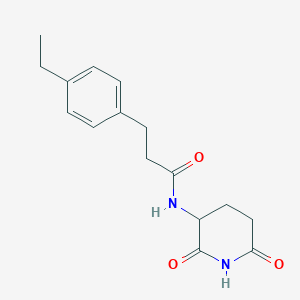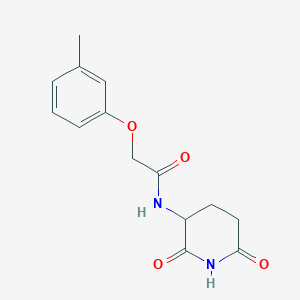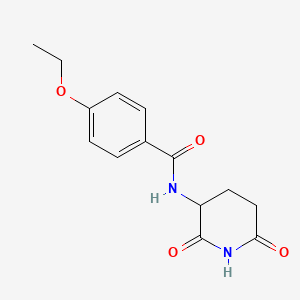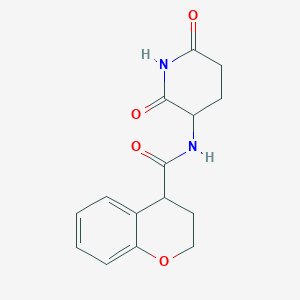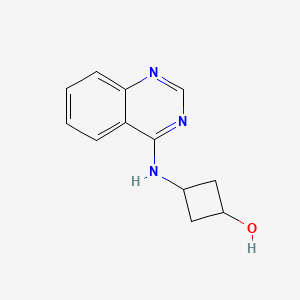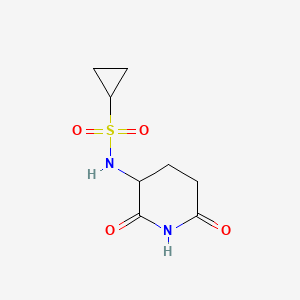
N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3) and has been investigated for its use in the treatment of various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In
Mecanismo De Acción
CP-690,550 inhibits N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, which is a tyrosine kinase that is involved in the signaling pathways of various cytokines, such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, CP-690,550 reduces the activation of these cytokines, which are involved in the pathogenesis of autoimmune disorders. This leads to a reduction in inflammation and an improvement in symptoms.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and improve symptoms in various animal models of autoimmune disorders. It has also been tested in clinical trials for its use in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these trials, CP-690,550 has been shown to be effective in reducing inflammation and improving symptoms. However, it has also been associated with some adverse effects, such as an increased risk of infections and malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 is a potent inhibitor of N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide and has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and improving symptoms in various animal models of autoimmune disorders. However, it has also been associated with some adverse effects, such as an increased risk of infections and malignancies. In addition, the synthesis of CP-690,550 is complex and requires various chromatographic techniques to obtain the pure compound. This can make it difficult to obtain large quantities of the compound for preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on CP-690,550. One potential direction is the development of more selective N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide inhibitors that have fewer adverse effects. Another direction is the investigation of the potential use of CP-690,550 in the treatment of other autoimmune disorders, such as multiple sclerosis, lupus, and graft-versus-host disease. Additionally, the development of novel drug delivery systems for CP-690,550 could improve its efficacy and reduce its adverse effects. Finally, the investigation of the mechanism of action of CP-690,550 could lead to the discovery of new targets for the treatment of autoimmune disorders.
Métodos De Síntesis
The synthesis of CP-690,550 involves the reaction of cyclopropanesulfonamide with 2,6-dioxopiperidine in the presence of a base. The resulting product is then purified through various chromatographic techniques to obtain the pure compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, which plays a crucial role in the signaling pathways of various cytokines involved in autoimmune disorders. CP-690,550 has been investigated for its use in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been tested in preclinical studies for its potential use in the treatment of multiple sclerosis, lupus, and graft-versus-host disease.
Propiedades
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c11-7-4-3-6(8(12)9-7)10-15(13,14)5-1-2-5/h5-6,10H,1-4H2,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKXNIMVHVVHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

